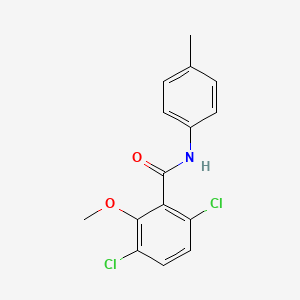
2-cyclopropyl-5-fluoro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related isoindole-1,3(2H)-dione derivatives often involves multistep reactions starting from basic cycloalkanediones or by employing cycloaddition strategies. For instance, a facile synthesis route for 1H-isoindole-1,3(2H)-diones involves the reaction of corresponding anhydrides with potassium cyanate or sodium thiocyanate, providing a potential pathway for synthesizing the targeted compound under neutral conditions (Nikpour et al., 2006).
Molecular Structure Analysis
The molecular structure of isoindole derivatives, including 2-cyclopropyl-5-fluoro-1H-isoindole-1,3(2H)-dione, is characterized by the presence of an isoindole ring system, which can influence the compound's physical and chemical properties. Crystallographic studies of similar compounds reveal detailed insights into their molecular conformations, hydrogen bonding, and crystal packing, which are crucial for understanding their reactivity and interaction with biological targets. For example, structural analysis of 2-[4-chloro-2-fluoro-5-(prop-2-ynyloxy)phenyl]hexahydroisoindole-1,3-dione compounds showed significant differences in their conformations and interactions (Bin Li et al., 2005).
Applications De Recherche Scientifique
Anticancer Activity and Molecular Modelling
Isoindole-1,3(2H)-dione derivatives demonstrate cytotoxic effects on various cancer cells. The anticancer activity varies with different substituents, indicating the significance of substituent effects in determining anticancer activities. Compounds containing silyl ether (-OTBDMS) and -Br groups showed higher anticancer activity than cisplatin against Caco-2 and MCF-7 cell lines. Molecular modelling studies suggested potential binding to the active site of hRS6KB1 and human mTOR, highlighting the role of specific groups in enhancing anticancer properties (Tan et al., 2020).
Ring-Opening Cyclization
Efficient ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines at room temperature has been developed. This process yields 2-substituted tetrahydroindol-4-ones, demonstrating the versatility of cyclopropyl-containing compounds in synthesizing valuable heterocyclic structures (Nambu et al., 2014).
Synthesis of N-(Arylaminomethyl)-phthalimides
A novel synthesis approach for N-(Arylaminomethyl)-phthalimides using N-Hydroxymethylphthalimide with arylamines shows the potential for creating a variety of compounds with potential pharmaceutical applications. This synthesis route offers a comparison between conventional and microwave-assisted reactions (Sena et al., 2007).
Photocyclization to Flavones
The photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones indicates the potential of using specific functional groups to direct photoreactions, offering a pathway to synthesize complex flavone structures efficiently (Košmrlj & Šket, 2007).
Heterocyclization of Triketones
The reaction of triketones of the 2-(3-oxopropyl) cyclohexane-1,3-dione series with boron trifluoride etherate yields novel 5-oxo-5,6,7,8-tetrahydrochromylium fluoroborates, which react with ammonia to give 5-oxo-5,6,7,8-tetrahydroquinolines. This showcases the potential for creating novel heterocyclic compounds with potential applications in various fields (Kharchenko et al., 1985).
Propriétés
IUPAC Name |
2-cyclopropyl-5-fluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-6-1-4-8-9(5-6)11(15)13(10(8)14)7-2-3-7/h1,4-5,7H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTVUBUVXLOJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-5-fluoro-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5540547.png)
![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5540549.png)

![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5540559.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5540563.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5540578.png)

![3-methyl-1-{[2-(1-piperidinyl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5540598.png)
![8-glycyl-3-{2-[methyl(2-phenylethyl)amino]ethyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5540599.png)

![N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5540633.png)
![2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5540645.png)
![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540649.png)